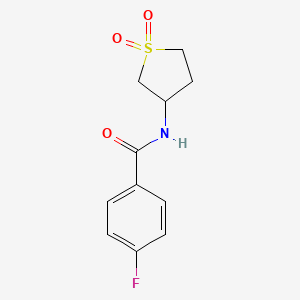

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide

Description

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide is a sulfone-containing benzamide derivative characterized by a 1,1-dioxothiolan-3-yl group attached to the amide nitrogen of a 4-fluorobenzamide core.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAWTLBZFKWIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile.

Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiolane ring with 4-fluorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can be employed to modify the dioxo group, potentially converting it to a hydroxyl group.

Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzamide derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

N-[2-(Aminomethyl)phenyl]-4-fluorobenzamide (CAS 926210-82-4)

- Core Similarity : Shares the 4-fluorobenzamide backbone.

- Key Difference: The amide nitrogen is substituted with a 2-(aminomethyl)phenyl group instead of the 1,1-dioxothiolan-3-yl group.

- In contrast, the sulfolane group in the target compound is non-basic and may improve metabolic resistance due to reduced oxidative susceptibility .

N-[4-(3,5-Dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide

- Core Similarity : Retains the 4-fluorobenzamide structure.

- Implications: The triazolinyl group increases polarity and may enhance binding to biological targets (e.g., enzymes or receptors). The sulfolane group in the target compound, however, offers a more rigid, non-aromatic structure, which could reduce off-target interactions .

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

- Core Similarity : Contains a fluorinated benzamide scaffold.

- Key Differences: Incorporates a chloro-fluorophenyl group and a cyano-hydroxybutenamido side chain.

- Implications: The electron-withdrawing chlorine and fluorine substituents may enhance electrophilic reactivity, while the isopropoxy group adds steric bulk.

Solubility and Metabolic Stability

- The sulfolane group in the target compound is expected to improve aqueous solubility compared to purely aromatic substituents (e.g., in and ).

- In contrast, compounds with polar groups like triazolinyl () or aminomethylphenyl () may exhibit pH-dependent solubility, which could limit bioavailability under physiological conditions.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-fluorobenzamide is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structural features, including a thiolane ring and a fluorobenzamide moiety, suggest potential biological activity that warrants investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound's molecular formula is , and it features a dioxo thiolane ring structure. The synthesis typically involves:

- Formation of the Thiolane Ring : Achieved through cyclization reactions involving suitable dithiols and electrophiles.

- Introduction of the Dioxo Group : Accomplished via oxidation using agents like hydrogen peroxide.

- Attachment of the Fluorobenzamide Moiety : This final step involves coupling the thiolane with 4-fluorobenzoyl chloride under basic conditions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activities. This interaction may influence various biological pathways, including signal transduction and metabolic processes .

3.2 Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties. It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully .

4.1 Study on Antibacterial Activity

In a study examining the antibacterial properties of structurally related compounds, several derivatives showed promising results against Gram-positive bacteria such as S. aureus and E. faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds, suggesting that this compound could exhibit similar activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

4.2 Study on Antifungal Activity

Another study focused on antifungal activity revealed that certain derivatives exhibited significant activity against C. albicans, further supporting the potential therapeutic applications of compounds related to this compound.

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxo-1lambda⁶-thiolan-3-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions. A common approach involves coupling 4-fluorobenzoic acid derivatives with a thiolan-3-amine precursor under amidation conditions. Key steps include:

- Activation of the carboxylic acid (e.g., using HATU or EDCI) in solvents like DMF or dichloromethane.

- Controlled temperature (0–25°C) to minimize side reactions.

- Purification via silica gel chromatography or recrystallization to achieve >95% purity . Optimization Tips : Adjust stoichiometry (1.2:1 ratio of acylating agent to amine) and monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and thiolan-dioxo moiety (δ ~3.5–4.5 ppm for sulfone protons).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1300/1150 cm⁻¹ (S=O symmetric/asymmetric stretches).

- Mass Spectrometry : ESI-MS [M+H]+ expected at ~282.3 g/mol .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

- Enzyme Inhibition : Assays against kinases (e.g., JAK2, EGFR) or inflammatory targets (COX-2), using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating promising activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design analogs by modifying:

- Thiolan Ring : Introduce substituents (e.g., methyl, hydroxy) to assess steric/electronic effects on target binding.

- Benzamide Moiety : Vary fluorine position (e.g., meta vs. para) or replace with other halogens. Example : Replacing 4-fluoro with 4-chloro reduced COX-2 inhibition by 40% in related compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data?

If conflicting IC₅₀ values arise:

Q. What methodologies are effective for elucidating its mechanism of action?

Combine:

- Molecular Docking : Predict binding to targets like PPAR-γ or 5-HT receptors using AutoDock Vina.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.

- CRISPR Knockout Models : Validate target dependency in gene-edited cell lines .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

Key assays include:

- Solubility : Shake-flask method in PBS (pH 7.4); logP ~2.5 suggests moderate lipophilicity.

- Microsomal Stability : Incubate with liver microsomes; t₁/₂ >30 min indicates favorable metabolic stability.

- Plasma Protein Binding : Use equilibrium dialysis; >90% binding may limit free drug availability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.